2-(Diphenylphosphorylmethyl)phenol
Overview
Description
Mechanism of Action
Biochemical Pathways
They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds largely depends on their metabolic reactions conducted in the small intestine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylphosphorylmethyl)phenol . These factors may include temperature, light, and air, among others .
Biochemical Analysis
Biochemical Properties
It has been suggested that phenolic compounds, which include 2-(Diphenylphosphorylmethyl)phenol, exhibit potentiometric selectivity to certain cations . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions .
Cellular Effects
Phenolic compounds have been shown to alter the ion permeability of phospholipid bilayers via specific lipid interactions . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Phenolic compounds are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . It’s plausible that this compound may exert its effects through similar mechanisms.
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants . It’s possible that this compound may be involved in similar pathways.
Subcellular Localization
Deeploc 2.0, a tool for predicting protein subcellular localization, could potentially be used to predict the subcellular localization of proteins that interact with this compound .
Preparation Methods
2-(Diphenylphosphorylmethyl)phenol can be synthesized through several chemical steps. One common method involves the phosphoryl chlorination of benzyl alcohol . Another method includes the reaction of phosphoric anhydride with phenyl magnesium halide . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(Diphenylphosphorylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diphenylphosphorylmethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes makes it useful in studying biological systems and interactions.
Industry: It is used in the production of flame retardants and photoinitiators.
Comparison with Similar Compounds
2-(Diphenylphosphorylmethyl)phenol is unique due to its specific structure and properties. Similar compounds include:
2-(Diphenylphosphoryl)-4-ethylphenol: Exhibits similar ion-selective properties.
Phenol, 2-(diphenylphosphinyl)methyl: Another organophosphorus compound with comparable applications.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-(diphenylphosphorylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHOPCJTGVYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70127-50-3 | |
Record name | 2-[(diphenylphosphoroso)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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